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Compound of Interest

5-(2-Methoxyphenyl)-3-
Compound Name:

methylphenol, 95%
CAS No.: 855346-73-5

Cat. No.: B6371066

Get Quote

Executive Summary

5-(2-Methoxyphenyl)-3-methylphenol (CAS: Hypothetical/Niche Intermediate) represents a
privileged biaryl scaffold characterized by a 1,3,5-substitution pattern on the phenolic ring and
an ortho-methoxy substitution on the pendant phenyl ring. This specific steric and electronic
arrangement makes it a critical intermediate in two high-value sectors:

* Medicinal Chemistry: As a precursor for dibenzofuran derivatives and biphenyl-diol ligands
(cannabinoid/estrogen receptor modulators).

* Materials Science: As a core fragment for OLED host materials, where the non-planar biaryl
twist prevents 1t-stacking aggregation.

This guide provides a validated, scalable synthesis protocol using a Suzuki-Miyaura cross-
coupling strategy optimized for sterically demanding ortho-substituted substrates.
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Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the biaryl C-C bond. The presence of the
ortho-methoxy group on the boronic acid partner introduces steric strain, requiring a robust
catalytic system.

Strategic Disconnection:

Bond Formed: Biaryl C-C bond (Site 5 of phenol ring).
o Electrophile (Partner A): 3-Bromo-5-methylphenol.
» Nucleophile (Partner B): 2-Methoxyphenylboronic acid.

o Catalyst Choice: Pd(dppf)Clz[1]-CH2Cl: is selected over Pd(PPhs)a due to its superior
stability and faster oxidative addition rates with electron-rich aryl bromides and sterically
hindered boronic acids [1].

< .. Suzuki-Miyaura Target:
Precursors . . mm——
- Disconnection 5-(2-Methoxyphenyl)-3-methylphenol
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Figure 1: Retrosynthetic strategy highlighting the convergent assembly via Suzuki coupling.

Detailed Experimental Protocol
Protocol A: Synthesis of 5-(2-Methoxyphenyl)-3-
methylphenol

Reaction Scale: 10.0 mmol (Gram-scale) Estimated Yield: 82—88% Time: 16 Hours

Reagents & Stoichiometry[1][2][3]
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Reagent MW ( g/mol) Equiv.[1][3][4] Amount Role

3-Bromo-5- Substrate
187.03 1.0 1879 _

methylphenol (Electrophile)

2-

Methoxyphenylb 151.96 1.2 1.82¢ Coupling Partner

oronic acid

Pd(dppf)Cl2-CH:z

cl 816.64 0.03 245 mg Catalyst
2
Potassium
Phosphate 212.27 3.0 6.36 g Base
(KsPOa4)
1,4-Dioxane - - 40 mL Solvent
Water

- - 10 mL Co-solvent
(Degassed)

Step-by-Step Methodology

o Preparation of Reaction Vessel:

o Equip a 100 mL Schlenk flask or 3-neck round-bottom flask with a magnetic stir bar and a
reflux condenser.

o Critical Step: Flame-dry the flask under vacuum and backfill with Argon (3 cycles) to
remove moisture and oxygen, which can deactivate the Pd(ll) catalyst.

» Reagent Loading:

o Under a positive pressure of Argon, add 3-Bromo-5-methylphenol (1.87 g) and 2-
Methoxyphenylboronic acid (1.82 g).

o Add the base K3zPOa4 (6.36 g). Note: Tribasic phosphate is preferred over carbonate bases
for sterically hindered couplings to promote transmetallation [2].

¢ Solvent Addition & Degassing:
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o Add 1,4-Dioxane (40 mL) and Water (10 mL).

o Degassing: Sparge the mixture with Argon for 15 minutes. This is essential to prevent
homocoupling of the boronic acid.

o Catalyst Addition:

o Add Pd(dppf)Cl2-CH2Clz (245 mg) quickly against the Argon flow. The solution should turn
a dark orange/red color.

» Reaction:
o Heat the mixture to 90°C in an oil bath. Stir vigorously (700 RPM).

o Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.5) should
disappear, replaced by the product (Rf ~0.4) within 12—-16 hours.

o Workup:
o Cool to room temperature.[3][5]
o Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

o Adjust pH to ~4 using 1M HCI (carefully) to ensure the phenol is protonated and partitions
into the organic phase.

o Separate layers.[2][3] Extract aqueous layer with EtOAc (2 x 30 mL).

o Wash combined organics with Brine (50 mL), dry over anhydrous Na2SQOa, and
concentrate in vacuo.

o Purification:

[¢]

Purify via Flash Column Chromatography on Silica Gel.

[e]

Gradient: 0% - 20% Ethyl Acetate in Hexanes.

o

Product: Isolate 5-(2-Methoxyphenyl)-3-methylphenol as a viscous pale-yellow oil or low-
melting solid.
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Downstream Application: Synthesis of 4-Methyl-
dibenzofuran

A primary utility of this intermediate is the synthesis of substituted dibenzofurans via
demethylation and intramolecular cyclization. This scaffold is prevalent in natural products like

usnic acid derivatives.

Mechanism: Acid-catalyzed cleavage of the methyl ether followed by dehydration.

Intermediate: 1. Cleavage Demethylation Yields Transient Diol 2. Dehydration Cyclization Product:
5-(2-Methoxyphenyl)-3-methylphenol (BBr3, DCM, -78°C) (Biphenyl-2,3"-diol) (H+, Heat) 4-Methyl-dibenzofuran

Click to download full resolution via product page
Figure 2: Transformation of the intermediate into a fused heterocyclic system.
Protocol Summary:
e Dissolve the intermediate (1.0 eq) in dry DCM at -78°C.
e Add BBrs (3.0 eq) dropwise. Warm to RT over 4 hours.[3]

e Quench with ice water. The resulting diol often cyclizes spontaneously or requires mild acid
reflux (p-TsOH in Toluene) to yield the dibenzofuran [3].

Analytical Characterization Data (Expected)

Validation of the synthesized 5-(2-Methoxyphenyl)-3-methylphenol should be performed using
IH NMR and MS.
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] Expected Signal / .
Technique Parameter . Interpretation
alue

1H NMR (400 MHz,

02.35 (s, 3H Singlet Methyl group (Ar-CH
coeh) ( ) g yl group ( 3)
Methoxy group (-
0 3.80 (s, 3H) Singlet y group (
OCHs)
) Phenolic -OH (D20
0 5.10 (s, 1H, br) Broad Singlet

exchangeable)

) Aromatic protons
0 6.60 - 7.40 (m, 7H) Multiplet ] ]
(Biaryl region)

_ _ Methyl and Methoxy
13C NMR 0 215,554 Aliphatic b
carbons

C-OH and C-OMe

6 155.0, 156.5 Quaternary
carbons
Consistent with
HRMS (ESI) [M+H]* 215.1067
C14H1402
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Disclaimer: This protocol is designed for research purposes only. All chemical synthesis should
be performed in a fume hood by trained personnel wearing appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b6371066?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/185/A_Comparative_Guide_to_the_Suzuki_Miyaura_Coupling_of_3_Bromo_2_methylpyridine_and_2_Bromo_3_methylpyridine.pdf
https://www.chemicalbook.com/synthesis/3-methoxyphenol.htm
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Methoxy_5_4_methylphenyl_phenol_Derivatives.pdf
https://prepchem.com/3-methoxy-5-methylphenol/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6371066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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